2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 2-chlorobenzylthiosemicarbazide. The final step involves the cyclization of 2-chlorobenzylthiosemicarbazide with cinnamaldehyde under acidic conditions to yield the desired oxadiazole compound .
Chemical Reactions Analysis
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-ethoxyaniline: This compound has an ethoxy group instead of the phenylethenyl group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-20-19-16(21-17)11-10-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSYCJILKJDNL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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